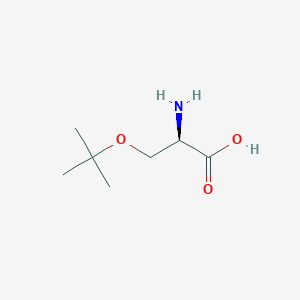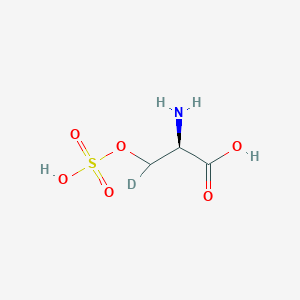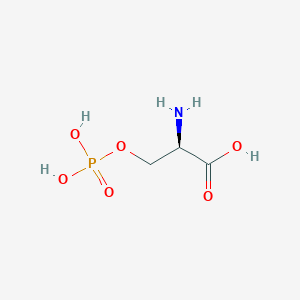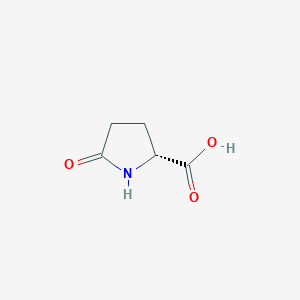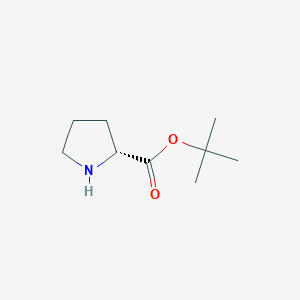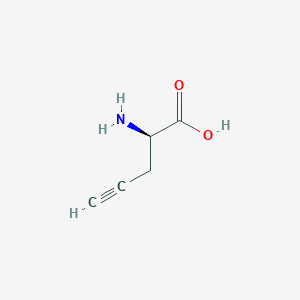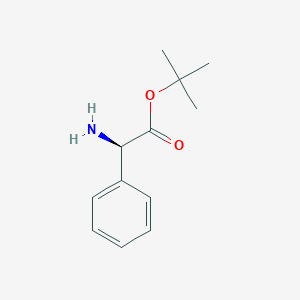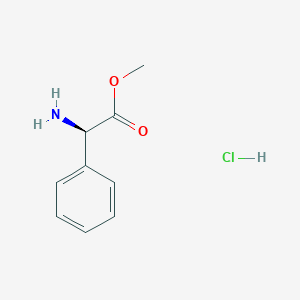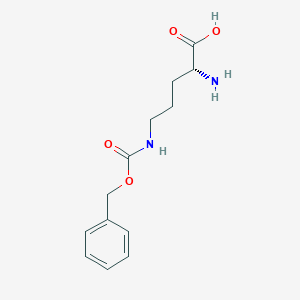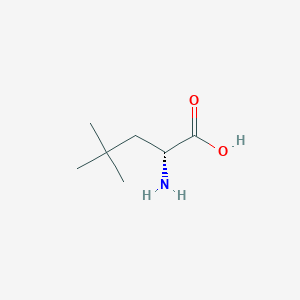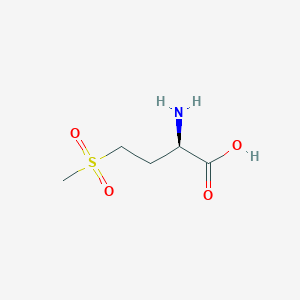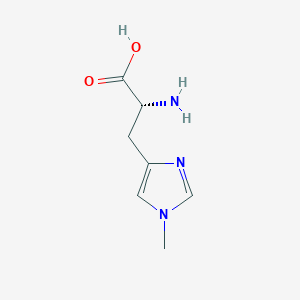
H-D-His(1-Me)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-D-His(1-Me)-OH” is a chemical compound with the CAS number 163750-77-4 . It is used for research and development purposes . The molecular formula of this compound is C7H11N3O2, and it has a molecular weight of 169.18 .
Synthesis Analysis
“H-D-His(1-Me)-OH” is one of the various histidine derivatives offered by PeptART Bioscience GmbH for peptide synthesis and related applications . Further derivatives are available upon request .
Applications De Recherche Scientifique
1. Application in Bibliometric Measures
The concept of the h-index, introduced by Hirsch, is a metric for evaluating the scientific output of researchers. Modifications to this index, like the hm-index, have been suggested to more accurately account for multiple co-authorship in research publications. This is relevant in the context of scientific research applications as it aids in fairer and more precise evaluation of researchers' contributions, especially in collaborative studies involving complex molecules like H-D-His(1-Me)-OH (Schreiber, 2008).
2. Hypothetico-Deductive Method in Research
The hypothetico-deductive (H-D) method is a critical scientific approach for testing research hypotheses. It's rarely used in wildlife science but has significant implications for research in various fields, including those involving complex compounds like H-D-His(1-Me)-OH. This method enhances the reliability and validity of research findings by providing a systematic approach to hypothesis testing (Romesburg, 1981).
3. Molecular Dynamics in Ethanol Oxidation
Molecular dynamics simulations, such as those examining the reaction mechanisms of hydrous ethanol oxidation, are another application relevant to the research on molecules like H-D-His(1-Me)-OH. These studies help in understanding fundamental reaction mechanisms and the effects of various components in chemical reactions, providing insights that can be applied in broader chemical research contexts (Feng et al., 2019).
4. Density Functional Theory in Metal Hydrides
Density functional theory (DFT) calculations are instrumental in studying the structures and dynamics of hydrogen in metal hydrides. This has implications for the research on molecules like H-D-His(1-Me)-OH, particularly in understanding their interaction with metals and potential applications in material science (Sholl, 2007).
5. Understanding Hydrogen Bond Dynamics
Research into the dynamics of hydrogen bonds, such as those studied in the infrared spectroscopy of water, is critical. This research provides insights into molecular interactions and the behavior of hydrogen bonds, which are fundamental in the study of complex molecules like H-D-His(1-Me)-OH (Fecko et al., 2003).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWTNUJHUMWMS-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426350 |
Source


|
| Record name | 1-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-His(1-Me)-OH | |
CAS RN |
163750-77-4 |
Source


|
| Record name | 1-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

